3-(Cyclopentyloxy)pyridine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H13NO |
|---|---|
Molecular Weight |
163.22 g/mol |
IUPAC Name |
3-cyclopentyloxypyridine |
InChI |
InChI=1S/C10H13NO/c1-2-5-9(4-1)12-10-6-3-7-11-8-10/h3,6-9H,1-2,4-5H2 |
InChI Key |
AEURMOGNMPKNFQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)OC2=CN=CC=C2 |
Origin of Product |
United States |
Chemical Reactivity and Transformation Studies of 3 Cyclopentyloxy Pyridine Analogues
Reactivity of the Pyridine (B92270) Nucleus
The pyridine ring can be attacked by electrophiles, nucleophiles, and radicals. researchgate.net Its derivatives are generally stable but can undergo substitution reactions. researchgate.net
The pyridine ring is significantly less reactive towards electrophilic aromatic substitution (SEAr) than benzene (B151609) due to the electron-withdrawing nature of the nitrogen atom. quimicaorganica.org This deactivation is further compounded when the reaction is carried out in an acidic medium, as the nitrogen atom becomes protonated, increasing its electron-withdrawing effect. youtube.com
For 3-substituted pyridines, electrophilic attack is generally directed to the 5-position (meta to the nitrogen). quimicaorganica.org However, the 3-cyclopentyloxy group is an ortho-, para-directing activator. In the case of 3-(cyclopentyloxy)pyridine, these effects are in opposition. The nitrogen directs electrophiles to position 5, while the alkoxy group directs them to positions 2, 4, and 6. The outcome of a specific reaction depends on the reaction conditions and the nature of the electrophile, but typically, substitution on the pyridine ring requires harsh conditions. quimicaorganica.org Friedel-Crafts alkylations and acylations are often not feasible because the Lewis acid catalyst coordinates with the basic nitrogen atom, further deactivating the ring. quimicaorganica.org
Aromatic rings, typically nucleophilic, can undergo nucleophilic aromatic substitution (SNAr) if they possess strong electron-withdrawing groups. wikipedia.org The pyridine ring is inherently electron-deficient, making it more amenable to nucleophilic attack than benzene, especially at the 2- and 4-positions (ortho and para to the nitrogen). youtube.com
Direct displacement of the cyclopentyloxy group at the 3-position by a nucleophile is unlikely, as alkoxides are poor leaving groups. However, in analogues of this compound that contain a good leaving group (like a halide) at the 2-, 4-, or 6-position, SNAr reactions can proceed. The reaction occurs via an addition-elimination mechanism, where the nucleophile adds to the electron-deficient carbon, forming a negatively charged intermediate (a Meisenheimer-like complex), which is stabilized by the electron-withdrawing nitrogen atom. youtube.commasterorganicchemistry.com Aromatization is then restored by the expulsion of the leaving group. youtube.com
A classic example of nucleophilic substitution on pyridines is the Chichibabin reaction, which involves the amination of the pyridine ring, usually at the 2-position, using sodium amide (NaNH₂). researchgate.netwikipedia.org This reaction, however, typically requires an unsubstituted α-position and proceeds by eliminating a hydride ion. youtube.com
Recent developments have shown that 3-methoxypyridine (B1141550) can undergo C3-amination with various amines using a sodium hydride-lithium iodide system, demonstrating a pathway for nucleophilic substitution at the 3-position. ntu.edu.sg
Table 1: Nucleophilic Amination of 3-Methoxypyridine with Various Amines
| Amine Nucleophile | Product | Yield |
|---|---|---|
| Pyrrolidine | 3-(Pyrrolidin-1-yl)pyridine | 89% |
| Azepane | 3-(Azepan-1-yl)pyridine | 88% |
| n-Butylamine | 3-(Butylamino)pyridine | 61% |
| Cyclohexylamine | 3-(Cyclohexylamino)pyridine | 56% |
Data sourced from a study on the nucleophilic amination of methoxypyridines. ntu.edu.sg
Homolytic aromatic substitution, such as the Minisci reaction, involves the addition of a nucleophilic carbon-centered radical to a protonated heteroaromatic compound. This method is a powerful tool for the C-H alkylation of pyridines.
A more recent development involves the monoalkylation of N-methoxypyridinium salts with alkyl radicals. chemrxiv.orgnih.govrsc.org These salts exhibit remarkable reactivity towards radicals, with rate constants for the addition of a primary alkyl radical being more than an order of magnitude larger than for the addition to a protonated pyridine. chemrxiv.orgrsc.org The reaction proceeds under neutral conditions without an external oxidant. nih.govrsc.org Alkyl radicals can be generated from various precursors, such as alkenes (via hydroboration), alkyl iodides, and xanthates. chemrxiv.orgrsc.org The reaction with secondary cyclic radicals, for example, proceeds in high yields. nih.gov
Table 2: Radical Alkylation of N-Methoxylepidinium with Radicals Generated from Alkenes
| Alkene Precursor | Radical Type | Product Yield |
|---|---|---|
| Cyclohexene | Secondary Cyclic | High |
| Cyclododecene | Secondary Cyclic | High |
| 1-Hexene | Primary Acyclic | Good |
| 1-Octene | Primary Acyclic | Good |
| Tetramethylethylene | Tertiary Acyclic | 80% |
Yields are descriptive as presented in the source material, with a specific value given for the tertiary radical. nih.gov
The pyridine nitrogen atom can be readily oxidized to form a pyridine N-oxide using reagents such as hydrogen peroxide or peroxy acids (e.g., m-CPBA). The formation of the N-oxide significantly alters the electronic properties of the ring. The N-oxide group is electron-donating through resonance but electron-withdrawing inductively. This modification activates the 2- and 4-positions for both nucleophilic and electrophilic attack, making pyridine N-oxides versatile intermediates in the functionalization of the pyridine core. For instance, photoredox-catalyzed generation of pyridine N-oxy radicals from N-oxides has been used in radical cascade reactions. iu.edu
Reactions Involving the Cyclopentyloxy Group
The cyclopentyloxy group is an ether linkage, which is generally stable. However, under specific conditions, particularly those involving radical intermediates, this group can undergo cleavage and rearrangement.
While direct studies on the this compound system are scarce, the cleavage of aryl alkyl ethers can be achieved under various conditions. Radical-mediated C–O bond cleavage is a known transformation. An alkoxy radical, if formed on the cyclopentyloxy moiety, could potentially undergo β-scission. This process involves the homolytic cleavage of a bond beta to the radical center. For a cyclopentyloxy radical, this would lead to the opening of the five-membered ring, resulting in a carbon-centered radical with a tethered aldehyde or ketone, depending on the initial site of radical formation. Such pathways are fundamental in radical chemistry but would require specific conditions to initiate radical formation on the alkoxy group in the presence of the pyridine ring.
Chemical Degradation Pathways
While specific degradation studies on this compound are not extensively documented in the public domain, its chemical degradation pathways can be inferred from the known reactivity of its constituent functional groups: the pyridine ring and the ether linkage. The primary routes of non-biological degradation are anticipated to be acid-catalyzed ether cleavage and, to a lesser extent, oxidative and thermal decomposition.
Under strong acidic conditions, particularly with hydrohalic acids like HBr or HI, the ether bond is susceptible to cleavage. This reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack by the halide ion. Depending on the specific analogue, this can occur through either an S(_N)1 or S(_N)2 mechanism. For this compound, the cleavage would likely yield 3-hydroxypyridine (B118123) and a cyclopentyl halide. The initial protonation of the ether oxygen makes the cyclopentyloxy group a better leaving group (as cyclopentanol). The subsequent nucleophilic attack by a halide ion on the cyclopentyl carbocation (S(_N)1) or the carbon atom of the cyclopentyl group (S(_N)2) results in the final products.
Oxidative degradation, while less common for simple ethers and pyridines under ambient conditions, can occur in the presence of strong oxidizing agents. This could potentially lead to the formation of various oxidation products, including hydroperoxides, although the pyridine ring itself is relatively resistant to oxidation. Thermal degradation would likely require high temperatures and could result in a complex mixture of decomposition products, initiated by the homolytic cleavage of the C-O ether bond.
| Degradation Pathway | Reagents/Conditions | Primary Products | Mechanism |
| Acid-Catalyzed Ether Cleavage | Strong acids (e.g., HBr, HI) | 3-Hydroxypyridine, Cyclopentyl halide | S(_N)1 or S(_N)2 |
| Oxidative Degradation | Strong oxidizing agents | Complex mixture of oxidized products | Radical-based oxidation |
| Thermal Degradation | High temperatures | Complex mixture of decomposition products | Homolytic bond cleavage |
Heterocyclic Ring Interconversions and Fused Systems
The this compound scaffold serves as a valuable starting material for the synthesis of various fused heterocyclic systems. These transformations often involve the strategic functionalization of the pyridine ring, followed by cyclization reactions to build additional rings. Key strategies include ortho-metalation and subsequent reaction with electrophiles, as well as leveraging the reactivity of derivatives obtained from the starting material.
One important synthetic strategy is the directed ortho-metalation of the pyridine ring. The alkoxy group at the 3-position can direct lithiation to the C2 and C4 positions. Treatment of a 3-alkoxypyridine with a strong base like n-butyllithium can lead to the formation of an organolithium intermediate. This intermediate can then react with various electrophiles to introduce substituents that can be used in subsequent cyclization reactions to form fused rings.
For instance, functionalization at the C2 and C4 positions can be a gateway to synthesizing thieno[2,3-b]pyridines, furo[2,3-b]pyridines, and pyrrolo[2,3-b]pyridines. While direct examples starting from this compound are not prevalent, the general methodologies are well-established for other substituted pyridines. These often involve the introduction of a suitable functional group ortho to the nitrogen, which can then undergo cyclization with a second reagent.
Another approach involves the transformation of the 3-cyclopentyloxy group into other functionalities that can facilitate ring fusion. For example, cleavage of the ether to 3-hydroxypyridine opens up pathways for different types of reactions. 3-Hydroxypyridines can participate in hetero-Diels-Alder reactions with various dienophiles to construct polysubstituted fused ring systems.
Furthermore, the conversion of the 3-alkoxy group to a 3-amino group, for instance through a multi-step synthesis, would provide a precursor for reactions like the Friedländer annulation. This reaction, which involves the condensation of an ortho-aminoaryl aldehyde or ketone with a compound containing an active methylene (B1212753) group, is a powerful method for constructing quinoline (B57606) and related fused pyridine ring systems.
| Fused System | General Synthetic Strategy | Key Intermediate from this compound Analogue |
| Thieno[2,3-b]pyridine | Gewald reaction of a 2-amino-3-cyanopyridine (B104079) derivative | 2-Amino-3-cyanopyridine derivative |
| Furo[2,3-b]pyridine | Palladium-catalyzed cross-coupling and cyclization | 2-Halo-3-alkoxypyridine derivative |
| Pyrrolo[2,3-b]pyridine | Fischer indole (B1671886) synthesis with a 3-hydrazinopyridine derivative | 3-Hydrazinopyridine derivative |
| Quinolines | Friedländer annulation | 2-Amino-3-formylpyridine derivative |
Mechanistic Investigations of Reactions Involving 3 Cyclopentyloxy Pyridine
Elucidation of Reaction Pathways and Intermediates
The reaction pathways involving 3-alkoxypyridines are diverse and highly dependent on the nature of the reactants and conditions. Key mechanistic routes include nucleophilic aromatic substitution (SNAr), reactions proceeding through pyridyne intermediates, and various cycloadditions.
Nucleophilic Aromatic Substitution (SNAr): In SNAr reactions, the pyridine (B92270) ring is attacked by a nucleophile. For a 3-substituted pyridine, this attack typically occurs at the C-2 and C-4 positions, as the nitrogen atom can effectively stabilize the negative charge in the resulting anionic intermediate (a Meisenheimer-like complex). stackexchange.com Computational studies on related 2-alkoxy-3,5-dinitropyridines confirm that the reaction often proceeds via a concerted mechanism where the nucleophilic attack and the displacement of the leaving group occur simultaneously, without the formation of a stable intermediate. researchgate.netresearchgate.net For 3-(cyclopentyloxy)pyridine, if a leaving group were present at another position, the reaction would likely follow a similar pathway, with the cyclopentyloxy group influencing the regioselectivity of the nucleophilic attack.
Pyridyne Intermediates: Reactions of 3-halopyridines with strong bases can lead to the formation of highly reactive 3,4-pyridyne intermediates via an elimination-addition mechanism. abertay.ac.uk Subsequent nucleophilic addition to the pyridyne can occur at either C-3 or C-4. The regioselectivity of this addition can be influenced by substituents on the ring that distort the pyridyne geometry. nih.gov For a precursor to this compound, the formation of a pyridyne intermediate would open pathways to a variety of substituted pyridine products.
Cycloaddition Reactions: Pyridine derivatives can participate in cycloaddition reactions. For instance, theoretical studies have investigated the [3+2] cycloaddition between 2-pyridylselenyl reagents and nitriles, suggesting an asynchronous cycloaddition process. rsc.org While not directly involving the pyridine ring itself as the dipole, such studies highlight the complex electronic nature of substituted pyridines and their potential to undergo concerted, multi-center reactions. The formation of 3-nitro-substituted 2-isoxazolines via [3+2] cycloaddition has also been studied computationally, revealing a polar, one-step mechanism. mdpi.com
Reaction intermediates are transient species formed during a reaction that are neither reactants nor final products. youtube.comyoutube.com In the context of pyridine chemistry, these can include charged species like pyridinium (B92312) ions, anionic sigma complexes in SNAr reactions, or highly reactive neutral species like pyridynes. stackexchange.comnih.gov Zincke imine intermediates have also been utilized in a novel ring-opening, halogenation, ring-closing sequence to achieve selective 3-halogenation of pyridines. chemrxiv.orgnsf.gov
Kinetic Studies and Reaction Rate Determination
Kinetic studies quantify the rate at which a reaction proceeds and provide insight into the reaction mechanism. gov.mb.cascholarpedia.org For substituted pyridines, reaction rates are often analyzed using pseudo-first-order or second-order rate constants. researchgate.netresearchgate.net
While specific kinetic data for this compound is scarce, studies on similar systems offer valuable comparisons. For example, the rates of hydrolysis of substituted benzenesulphonyl chlorides catalyzed by various substituted pyridines have been determined, demonstrating a clear dependence on the electronic properties of the pyridine substituent. rsc.org Similarly, the reaction rates of para-substituted benzoyl chlorides with pyridine have been measured in acetonitrile. researchgate.net
The rate of a reaction is typically determined by monitoring the change in concentration of a reactant or product over time. khanacademy.org This can be accomplished through various analytical techniques, such as spectroscopy or chromatography. The data is then used to derive rate constants and activation parameters, which describe the energy barrier of the reaction.
| Pyridine Derivative | Electrophile | Solvent | Temperature (°C) | k₂ (M⁻¹s⁻¹) | Reference |
|---|---|---|---|---|---|
| Pyridine | Benzoyl Chloride | Acetonitrile | 25 | Specific value not provided | researchgate.net |
| Substituted Pyridines | Benzenesulphonyl Chlorides | Not specified | Not specified | Varies with substituent | rsc.org |
| 2-Methoxy-3-nitropyridine | Piperidine | Aqueous | 20 | Specific value not provided | researchgate.net |
Note: This table is illustrative and compiles data from studies on various pyridine derivatives to show the type of kinetic information available. Specific rate constants for this compound are not available in the cited literature.
Influence of Substituents on Reaction Mechanisms
Substituents profoundly influence the reactivity and regioselectivity of the pyridine ring through a combination of electronic (inductive and resonance) and steric effects. The 3-cyclopentyloxy group is expected to act primarily as an electron-donating group through resonance (due to the oxygen lone pairs) and a weak electron-withdrawing group through induction.
Steric Effects: The bulky cyclopentyl group can sterically hinder attack at the adjacent C-2 and C-4 positions. In reactions like the nucleophilic aromatic substitution of 2,6-dichloropyridines, bulky 3-substituents have been shown to direct incoming nucleophiles towards the less hindered 6-position. researchgate.net
Hammett and Brønsted Correlations: The electronic influence of substituents is often quantified using Hammett (σ) and Brønsted (β) parameters, which correlate reaction rates and equilibrium constants with the substituent's electronic properties. rsc.org For the acid dissociation of pyridinium ions, a Hammett ρ value of 5.94 has been reported, indicating a strong sensitivity to substituent effects. sciepub.com Studies on the pyridine-catalyzed hydrolysis of sulfonyl chlorides show that the Brønsted parameter (β) varies depending on the substituents on the electrophile, indicating changes in the transition state structure. rsc.org These correlations are powerful tools for predicting how the cyclopentyloxy group would affect reaction rates compared to other substituents. rsc.orgsciepub.comresearchgate.net
| Substituent | Hammett σₚ | Verloop Steric B1 | Expected Influence on Pyridine Reactivity |
|---|---|---|---|
| -H | 0.00 | 1.00 | Baseline |
| -OCH₃ | -0.27 | 1.35 | Electron-donating (resonance), weak steric hindrance |
| -OC₅H₉ (Cyclopentyloxy) | (approx. -0.2 to -0.3) | (>1.35) | Electron-donating, significant steric hindrance |
| -Cl | 0.23 | 1.80 | Electron-withdrawing (inductive) |
| -CF₃ | 0.54 | 1.90 | Strongly electron-withdrawing, moderate steric hindrance |
| -CN | 0.66 | 1.60 | Strongly electron-withdrawing, linear geometry |
Note: Values for the cyclopentyloxy group are estimated based on analogous alkoxy groups and general chemical principles. Data for other substituents are from literature sources. researchgate.net
Stereochemical Control and Enantioselective Pathways
Achieving stereochemical control in reactions involving pyridine derivatives is a key challenge in modern synthesis, particularly for creating chiral molecules for pharmaceutical applications. This can be accomplished by using chiral catalysts, auxiliaries, or by controlling the diastereoselectivity of a reaction.
Enantioselective Catalysis: Transition-metal catalysts bearing chiral ligands are commonly used to induce enantioselectivity. For instance, nickel-catalyzed enantioselective diboration of 1,2-dihydropyridines has been developed, where the choice of a P-chiral ligand was crucial for achieving high enantioselectivity. acs.org Iridium-catalyzed asymmetric hydrogenation of quinoxalines to chiral tetrahydroquinoxalines is another example where the catalyst system controls the formation of a specific enantiomer. nih.gov Such strategies could be applied to reactions of this compound or its derivatives to control the stereochemistry of newly formed chiral centers.
Diastereoselective Reactions: When a molecule already contains a chiral center, it can influence the stereochemical outcome of subsequent reactions. The synthesis of oxaziridine (B8769555) diastereomers from imines demonstrates how the existing stereochemistry of the starting material can control the approach of the reagent. rsc.org In the context of this compound, if the cyclopentyl ring were substituted to be chiral, it could potentially direct the stereochemical outcome of reactions on the pyridine ring.
Computational studies are increasingly used to understand the origins of stereoselectivity. By modeling the transition states of competing reaction pathways, researchers can predict which diastereomer or enantiomer will be favored and design more selective catalysts or reaction conditions. rsc.org
Spectroscopic Characterization Techniques for Structural Elucidation
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is a powerful analytical technique used to determine the precise three-dimensional arrangement of atoms within a crystalline solid. This method provides detailed information about bond lengths, bond angles, and conformational aspects of a molecule, as well as insights into intermolecular interactions that dictate the crystal packing. The process involves irradiating a single crystal of the compound with an X-ray beam and analyzing the resulting diffraction pattern. The scattering of X-rays by the electron clouds of the atoms in the crystal lattice produces a unique pattern of constructive and destructive interference, which can be mathematically reconstructed to generate a model of the electron density and, consequently, the atomic positions within the crystal.
For a compound like 3-(cyclopentyloxy)pyridine, a successful X-ray crystallographic analysis would yield a definitive solid-state structure. This would allow for the unambiguous determination of the planarity of the pyridine (B92270) ring, the conformation of the cyclopentyloxy substituent, and the torsion angles that define the orientation of the ether linkage relative to the aromatic ring. Furthermore, the analysis would reveal how the molecules pack together in the crystal lattice, highlighting any significant intermolecular forces such as hydrogen bonds (if present with co-crystallized solvent molecules), π-π stacking between pyridine rings, or van der Waals interactions.
Despite the utility of this technique, a comprehensive search of publicly available crystallographic databases and the scientific literature did not yield any specific reports on the single-crystal X-ray structure of this compound. Therefore, detailed crystallographic data, including unit cell parameters, space group, and atomic coordinates, are not available at this time.
Should such data become available, it would typically be presented in a standardized format, as shown in the hypothetical table below. This table illustrates the type of information that would be obtained from an X-ray crystallographic study.
Interactive Data Table: Illustrative Crystallographic Data for a Pyridine Derivative (Note: The following data is for illustrative purposes only and does not represent the actual crystallographic data for this compound.)
| Parameter | Value |
| Empirical formula | C10 H13 N O |
| Formula weight | 163.22 |
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| a (Å) | 10.123(4) |
| b (Å) | 5.432(2) |
| c (Å) | 16.789(6) |
| α (°) | 90 |
| β (°) | 109.45(3) |
| γ (°) | 90 |
| Volume (ų) | 869.1(6) |
| Z | 4 |
| Calculated density (g/cm³) | 1.248 |
| R-factor (%) | 4.2 |
This detailed structural information is invaluable for understanding the solid-state properties of a compound and for computational modeling studies that can help in predicting its behavior and interactions.
Lack of Specific Research Data Precludes Detailed Computational Analysis of this compound
A thorough review of available scientific literature reveals a significant gap in dedicated computational chemistry and theoretical modeling studies specifically focused on the compound this compound. Despite the broad application of computational methods to explore the properties and reactivity of various pyridine derivatives, specific research detailing the electronic structure, reaction pathways, molecular interactions, and predictive models for this compound is not publicly available. Consequently, a detailed article adhering to the requested scientific structure cannot be generated at this time.
Computational chemistry serves as a powerful tool in modern chemical research, offering deep insights into molecular behavior. Techniques like Density Functional Theory (DFT) are routinely used to investigate the electronic properties of molecules, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which are fundamental to understanding chemical reactivity. nih.govirjweb.com Furthermore, Molecular Electrostatic Potential (MEP) maps help visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. researchgate.netresearchgate.net
Theoretical models are also employed to map out potential reaction pathways, identifying transition states and calculating activation energies, which is crucial for understanding reaction mechanisms. oberlin.edunih.gov Molecular modeling, including docking and molecular dynamics simulations, elucidates how molecules interact with each other or with biological targets, guiding the design of new drugs and materials. nih.govnih.govmdpi.com Additionally, predictive modeling, often through Quantitative Structure-Property Relationship (QSPR) studies, leverages computational data to forecast the physicochemical properties and reactivity of compounds.
While extensive research exists on the computational analysis of the broader class of pyridine compounds, the specific cyclopentyloxy substituent at the 3-position introduces unique electronic and steric effects that cannot be accurately extrapolated from studies on simpler analogues like methoxy or ethyl-substituted pyridines. researchgate.netoberlin.edu Crafting a scientifically accurate and detailed analysis as requested requires specific calculations and data sets for this compound, which are not present in the current body of published research.
Future computational studies on this compound would be necessary to generate the specific data required to populate the outlined sections on its electronic structure, reaction modeling, molecular interactions, and predicted properties. Such research would provide valuable insights into the unique characteristics of this particular molecule.
Applications of 3 Cyclopentyloxy Pyridine in Advanced Organic Synthesis
Role as a Key Synthetic Intermediate for Complex Molecules
The primary and most well-documented application of 3-(Cyclopentyloxy)pyridine is as a key intermediate in the synthesis of complex pharmaceutical compounds. A prominent example is its use in the preparation of CDP840, a potent and selective phosphodiesterase 4 (PDE4) inhibitor. nih.govnih.gov PDE4 inhibitors are a class of drugs investigated for their anti-inflammatory effects and potential in treating conditions such as asthma and chronic obstructive pulmonary disease (COPD).
The synthesis of CDP840, a triarylethane derivative, illustrates the strategic importance of the this compound moiety. nih.gov In the synthetic pathway leading to CDP840, a derivative of this compound serves as a crucial building block, providing the core heterocyclic structure that is essential for the final molecule's biological activity. The cyclopentyloxy group, in particular, is a key feature that contributes to the molecule's affinity and selectivity for the PDE4 enzyme. nih.gov
Table 1: Key Data for CDP840
| Property | Value |
| Molecular Formula | C25H27NO2 |
| CAS Number | 162542-90-7 |
| Mechanism of Action | Phosphodiesterase 4 (PDE4) Inhibitor |
| Therapeutic Potential | Anti-inflammatory |
Scaffold for Heterocyclic Compound Synthesis
Beyond its role as an intermediate for a specific target molecule, the this compound structure serves as a versatile scaffold for the synthesis of a broader range of heterocyclic compounds. ijarsct.co.inresearchgate.net In medicinal chemistry, a scaffold is a core chemical structure that can be systematically modified to create a library of related compounds for drug discovery and development. nih.govresearchgate.netwikipedia.org
The pyridine (B92270) ring is a well-established "privileged scaffold" in medicinal chemistry due to its presence in numerous natural products and FDA-approved drugs. ijarsct.co.innih.gov It is known to be metabolically stable and can engage in various non-covalent interactions with biological targets. The introduction of a cyclopentyloxy group at the 3-position of the pyridine ring imparts specific physicochemical properties, such as increased lipophilicity and steric bulk, which can be exploited to fine-tune the pharmacological profile of new drug candidates. google.com
While extensive libraries of compounds based solely on the this compound scaffold are not widely reported in the public literature, the principles of medicinal chemistry suggest its utility in this regard. Synthetic chemists can utilize the reactivity of the pyridine ring—for example, through electrophilic substitution or metal-catalyzed cross-coupling reactions—to introduce a variety of functional groups at different positions. This allows for the exploration of the chemical space around the core scaffold in the search for new bioactive molecules. researchgate.net
Table 2: Potential Modifications of the this compound Scaffold
| Reaction Type | Potential Modification |
| Electrophilic Aromatic Substitution | Introduction of nitro, halogen, or acyl groups |
| Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig) | Formation of C-C and C-N bonds to introduce aryl, heteroaryl, or amino groups |
| N-Oxidation | Activation of the pyridine ring for further functionalization |
Building Block for Functional Materials Research
The application of pyridine-containing compounds extends beyond medicinal chemistry into the realm of materials science. Pyridine and its derivatives are utilized in the development of functional organic materials, including polymers, organic semiconductors, and materials for organic solar cells. ijarsct.co.ingoogle.comrsc.org The electron-deficient nature of the pyridine ring makes it a useful component in materials designed for electron transport. nih.gov
While specific research detailing the incorporation of this compound into functional materials is not extensively documented, its structural characteristics suggest potential applications. The pyridine moiety can serve as a coordinating ligand for metal ions, opening up possibilities for the creation of metal-organic frameworks (MOFs) or polymeric materials with interesting electronic or catalytic properties. researchgate.net
In the context of organic electronics, the electronic properties of the pyridine ring can be tuned by the introduction of substituents. The cyclopentyloxy group, being an electron-donating group, can modulate the electron density of the pyridine ring, which in turn could influence the material's conductivity, and optical properties. rsc.org Further research would be needed to fully explore the potential of this compound as a building block in this area.
Table 3: Potential Applications of Pyridine Derivatives in Materials Science
| Material Type | Potential Role of Pyridine Moiety |
| Polymers | Monomeric unit, site for cross-linking or functionalization |
| Organic Semiconductors | Electron-transporting component |
| Metal-Organic Frameworks (MOFs) | Ligand for metal coordination |
| Organic Solar Cells | Component of electron-transporting layers |
Retrosynthetic Analysis of 3 Cyclopentyloxy Pyridine
Disconnection Strategies for Pyridine (B92270) Ring Synthesis
The synthesis of the pyridine ring itself is a central challenge. Several established methods for constructing pyridine rings can be considered, each offering a different set of disconnections and, consequently, different precursors. baranlab.orgacsgcipr.org The primary goal is to simplify the heterocyclic core into acyclic or more readily available components.
Key retrosynthetic disconnections for the pyridine ring of 3-(Cyclopentyloxy)pyridine are based on well-known named reactions for heterocycle synthesis. advancechemjournal.com These strategies typically involve envisioning the formation of C-C and C-N bonds that constitute the ring.
Common Disconnection Approaches:
Hantzsch-Type Disconnection: This is a powerful multicomponent reaction strategy. advancechemjournal.com Retrosynthetically, it involves disconnecting two C-C and two C-N bonds, breaking the pyridine ring into three components: an aldehyde, two equivalents of a β-ketoester (or similar active methylene (B1212753) compound), and an ammonia (B1221849) source. acsgcipr.orgnih.gov For the target molecule, this would require a precursor where the oxygen functionality is already in place or is represented by a group that can be converted to it later.
1,5-Dicarbonyl Condensation (Knorr-Type) Disconnection: This approach disconnects the two C-N bonds. The analysis leads back to a 1,5-dicarbonyl compound and an ammonia source. baranlab.orgadvancechemjournal.com The challenge lies in the synthesis of the appropriately substituted 1,5-dicarbonyl precursor.
Cycloaddition/[4+2] Disconnection: Inverse-electron-demand Diels-Alder reactions are a modern approach to pyridine synthesis. baranlab.org Retrosynthetically, this strategy disconnects the ring into a 1-azadiene and an alkene or alkyne dienophile. This method can offer high regioselectivity but requires specialized, often complex, starting materials.
C-C Bond Disconnection of Substituted Pyridines: Another strategy involves disconnecting the ring by breaking C-C bonds, often leading to α,β-unsaturated aldehydes or ketones and a source of the remaining ring atoms, such as propargylamine. nih.gov
The table below summarizes these disconnection strategies and the corresponding synthons and synthetic equivalents.
| Disconnection Strategy | Bonds Broken (Retrosynthetically) | Key Precursors (Synthons) | Potential Starting Materials (Synthetic Equivalents) |
| Hantzsch-Type Synthesis | 2x (C-C), 2x (C-N) | Aldehyde, β-Ketoester, Ammonia | Formaldehyde, Ethyl acetoacetate, Ammonia |
| 1,5-Dicarbonyl Condensation | 2x (C-N) | 1,5-Dicarbonyl compound, Ammonia | Substituted glutaraldehyde or related diketone |
| Cycloaddition/[4+2] | 2x (C-C), 1x (C-N) | 1-Azadiene, Alkyne | Substituted vinyl imines, Acetylene derivatives |
| α,β-Unsaturated Carbonyl Route | C-C, C-N | α,β-Unsaturated carbonyl, Propargylamine | Acrolein derivatives, Propargylamine |
Functional Group Interconversions (FGIs) for Ether Linkage
A primary and highly logical disconnection for this compound is at the ether linkage (C-O bond). This is a Functional Group Interconversion (FGI) approach, where the target molecule is seen as the product of an etherification reaction. imperial.ac.uk This simplifies the problem into the synthesis of two key fragments: a pyridine component and a cyclopentyl component.
The disconnection of the aryl ether bond points to 3-hydroxypyridine (B118123) and a cyclopentyl electrophile (or vice versa) as the immediate precursors. Several classic and modern etherification reactions can be planned for the forward synthesis.
Key FGI-Based Etherification Strategies:
Williamson Ether Synthesis: This is the most common approach, involving the reaction of an alkoxide with an alkyl halide. Retrosynthetically, this disconnects this compound into the 3-pyridoxide anion (from 3-hydroxypyridine) and a cyclopentyl halide or sulfonate (e.g., cyclopentyl bromide, iodide, or tosylate).
Mitsunobu Reaction: This reaction allows for the coupling of an alcohol with a nucleophile (in this case, the hydroxyl group of 3-hydroxypyridine) under mild, dehydrative conditions using triphenylphosphine (B44618) (PPh3) and a dialkyl azodicarboxylate (e.g., DEAD or DIAD). The precursors would be 3-hydroxypyridine and cyclopentanol (B49286).
Ullmann Condensation: This copper-catalyzed reaction typically couples an aryl halide with an alcohol. For this target, it would involve reacting 3-bromopyridine (B30812) with cyclopentanol or, more commonly, 3-hydroxypyridine with a cyclopentyl halide in the presence of a copper catalyst.
Buchwald-Hartwig Amination (Ether Synthesis Variant): Modern palladium-catalyzed cross-coupling reactions can also form C-O bonds. This would involve coupling 3-bromopyridine with cyclopentanol using a palladium catalyst and a suitable ligand.
The following table outlines the FGI strategies for forming the ether bond.
| FGI Strategy | Key Reaction | Pyridine Precursor | Cyclopentyl Precursor | Key Reagents |
| Williamson Ether Synthesis | Nucleophilic Substitution (SN2) | 3-Hydroxypyridine | Cyclopentyl bromide or tosylate | Base (e.g., NaH, K2CO3) |
| Mitsunobu Reaction | Dehydrative Coupling | 3-Hydroxypyridine | Cyclopentanol | PPh3, DIAD/DEAD |
| Ullmann Condensation | Copper-Catalyzed Coupling | 3-Hydroxypyridine | Cyclopentyl bromide | Cu catalyst, Base |
| Buchwald-Hartwig Coupling | Palladium-Catalyzed Coupling | 3-Bromopyridine | Cyclopentanol | Pd catalyst, Ligand, Base |
Convergent and Linear Synthesis Planning
Linear Synthesis: A linear synthesis involves a step-by-step modification of a single starting material in a sequential manner. nih.gov For this compound, a linear sequence could start from a simple, commercially available pyridine derivative. A potential linear route is shown below:
Route A: 3-Bromopyridine → 3-Hydroxypyridine → this compound
Convergent Synthesis: A convergent strategy involves synthesizing different fragments of the target molecule independently and then combining them in a late-stage step. nih.gov This approach is generally more efficient for complex molecules as it allows for the accumulation of material from separate, shorter synthetic lines.
For this compound, a convergent approach is naturally suggested by the FGI disconnection of the ether bond:
Fragment A Synthesis: Preparation of 3-hydroxypyridine (if not purchased directly). This could involve building the pyridine ring from acyclic precursors.
Fragment B Synthesis: Preparation of a suitable cyclopentyl derivative (e.g., cyclopentyl bromide from cyclopentanol).
Final Coupling Step: The two fragments are joined using one of the etherification methods described in section 8.2.
| Synthesis Type | Description | Example Pathway for this compound | Advantages | Disadvantages |
| Linear | Sequential reactions on a single starting material. | 3-Nitropyridine → 3-Aminopyridine → 3-Hydroxypyridine → this compound | Conceptually straightforward to plan. | Overall yield can be low; failure at a late stage is costly. |
| Convergent | Independent synthesis of key fragments followed by late-stage coupling. nih.gov | 1. Synthesize 3-hydroxypyridine. 2. Synthesize cyclopentyl bromide. 3. Couple fragments. | Higher overall efficiency and yield; allows for parallel synthesis. | Requires careful planning of the final coupling step to ensure compatibility of functional groups. |
Strategic Analysis of Starting Materials
The feasibility of any synthetic plan depends on the availability, cost, and safety of the starting materials. The retrosynthetic analysis reveals several potential starting materials for the synthesis of this compound.
Pyridine-Containing Starting Materials: The most direct routes utilize a pre-formed pyridine ring. The choice of which substituted pyridine to start with is a key strategic decision.
3-Hydroxypyridine: This is an ideal starting material as it is one of the key fragments identified in the FGI analysis. It is commercially available and allows for a direct and convergent synthesis via Williamson or Mitsunobu reactions.
3-Bromopyridine: Also commercially available, this compound is a versatile precursor. It can be converted to 3-hydroxypyridine or used directly in palladium- or copper-catalyzed etherification reactions.
3-Aminopyridine: This can be converted to 3-hydroxypyridine via a diazotization reaction followed by hydrolysis. It is often an inexpensive starting point.
Acyclic Starting Materials for Ring Construction: If building the pyridine ring from scratch is desired (e.g., to install specific substitution patterns not otherwise available), the choice of acyclic precursors is dictated by the ring synthesis strategy (see Section 8.1).
For Hantzsch Synthesis: Simple aldehydes (e.g., formaldehyde), β-dicarbonyls (e.g., ethyl acetoacetate), and an ammonia source are required. These are typically inexpensive bulk chemicals.
For 1,5-Dicarbonyl Routes: Substituted 1,5-dicarbonyl compounds are needed, which may themselves require multi-step synthesis.
Cyclopentyl-Containing Starting Materials:
Cyclopentanol: A readily available and inexpensive alcohol. It is the ideal precursor for Mitsunobu reactions and can be easily converted into cyclopentyl bromide or tosylate for Williamson synthesis.
Cyclopentyl Bromide: Commercially available but can also be prepared in one step from cyclopentanol. It is the primary electrophile for Williamson ether synthesis.
Cyclopentanone: Can be reduced to cyclopentanol. It offers another accessible entry point to the cyclopentyl fragment.
The following table provides a strategic comparison of key starting materials.
| Starting Material | Role in Synthesis | Availability | Strategic Advantage | Strategic Disadvantage |
| 3-Hydroxypyridine | Pyridine Fragment | Commercially Available | Most direct precursor for etherification; enables a highly convergent route. | Can be more expensive than other pyridine derivatives. |
| 3-Bromopyridine | Pyridine Fragment | Commercially Available | Versatile for cross-coupling reactions or conversion to 3-hydroxypyridine. | Requires an extra step to convert to the hydroxyl group or use of transition metal catalysis. |
| Cyclopentanol | Cyclopentyl Fragment | Commercially Available | Inexpensive; suitable for Mitsunobu or for conversion to an alkyl halide. | Requires activation (e.g., conversion to bromide/tosylate) for Williamson synthesis. |
| Acyclic Precursors | Ring Construction | Varies (often high) | Allows for fundamental construction of the core ring system. | Leads to a longer, often less efficient, linear synthesis. |
Regioselectivity and Stereochemistry in the Synthesis and Reactions of 3 Cyclopentyloxy Pyridine
Control over Pyridine (B92270) Ring Substitution Patterns
The functionalization of the pyridine ring in 3-(Cyclopentyloxy)pyridine is a nuanced process, dictated by the inherent electronic properties of the pyridine nucleus and the influence of the 3-position substituent. The pyridine ring is electron-deficient, which makes it generally resistant to electrophilic aromatic substitution, a reaction that typically occurs at the 3-position (meta to the nitrogen). youtube.com However, with the 3-position already occupied by a cyclopentyloxy group, further electrophilic substitution is significantly hindered and would likely be directed to the C-5 position, which is also meta to the ring nitrogen.
Modern synthetic methods offer more precise control over substitution patterns, circumventing the limitations of classical electrophilic substitution.
Directed Ortho-Metalation (DoM): While the ether oxygen in the cyclopentyloxy group is a potential directing group for lithiation at the C-2 or C-4 positions, the inherent reactivity of the pyridine ring often complicates this approach. Strong bases can instead add to the C-2 or C-6 positions in a Chichibabin-type reaction. However, carefully chosen directing groups and reaction conditions can achieve regioselective metalation.
Halogenation via Zincke Intermediates: A contemporary strategy for achieving 3-selective halogenation of pyridines involves a ring-opening, halogenation, and ring-closing sequence. nsf.govnih.govchemrxiv.org This process utilizes Zincke imine intermediates, formed by the reaction of the pyridine with an activating agent. This method temporarily transforms the electron-deficient pyridine into a polarized alkene system that can react with N-halosuccinimides. nih.govchemrxiv.org For a 3-substituted pyridine like this compound, this approach could potentially be adapted to introduce a halogen at other positions, depending on the stability and reactivity of the intermediate azatriene.
Pyridyne Intermediates: The generation of pyridyne intermediates offers another pathway to functionalized pyridines. For instance, a 3,4-pyridyne derived from a this compound precursor would be subject to nucleophilic attack at either C-3 or C-4. The regioselectivity of this addition can be influenced by neighboring substituents that distort the pyridyne bond. nih.gov In the absence of other strong directing groups, a mixture of products is often observed. nih.gov
N-Oxide Chemistry: Activation of the pyridine ring via the formation of a pyridine N-oxide is a well-established strategy to modulate reactivity. youtube.comnih.gov The N-oxide group increases the electron density of the ring, particularly at the C-2 and C-4 positions, making it more susceptible to both electrophilic and nucleophilic attack. For a 3-substituted N-oxide, electrophilic attack is strongly directed to the C-4 position. youtube.com Subsequent removal of the N-oxide oxygen re-establishes the pyridine ring. This method allows for the regioselective introduction of substituents at the C-4 position, a location that is difficult to access directly in the parent pyridine. nih.govresearchgate.net
| Reaction Type | Typical Position of Substitution on Unsubstituted Pyridine | Expected Predominant Position on this compound | Controlling Factors |
|---|---|---|---|
| Electrophilic Aromatic Substitution | C-3 | C-5 | Electronic deactivation by nitrogen atom. youtube.com |
| Nucleophilic Aromatic Substitution (with leaving group) | C-2, C-4 | Depends on leaving group position | Activation by electron-withdrawing groups. |
| Directed Ortho-Metalation (DoM) | C-2 (with directing group at C-3) | C-2 and/or C-4 | Coordinating ability of the directing group. |
| Functionalization via N-Oxide | C-4 (electrophilic), C-2 (nucleophilic) | C-4 | Activation and directing effect of the N-oxide group. youtube.comnih.gov |
| Reactions of 3,4-Pyridynes | C-3 and C-4 | Mixture of C-3 and C-4 addition | Aryne distortion and nucleophile properties. nih.gov |
Stereochemical Considerations in Cyclopentyloxy Group Introduction
The synthesis of this compound is typically achieved via a Williamson ether synthesis, involving the reaction of the 3-hydroxypyridine (B118123) anion with a cyclopentyl electrophile, such as cyclopentyl bromide or cyclopentyl tosylate. When a substituted, chiral cyclopentyl precursor is used, the stereochemical outcome of this reaction is critical.
If the reaction proceeds through a classic SN2 mechanism, an inversion of stereochemistry is expected at the carbon atom of the cyclopentyl ring attached to the leaving group. For example, the reaction of 3-hydroxypyridine with (1R,2R)-2-methylcyclopentyl tosylate would yield (1R,2S)-3-((2-methylcyclopentyl)oxy)pyridine. The efficiency and stereochemical fidelity of this reaction depend on factors such as steric hindrance around the reaction center and the potential for competing elimination reactions.
Alternatively, activating the 3-hydroxypyridine and using a chiral cyclopentanol (B49286) under Mitsunobu conditions could also lead to the desired ether with inversion of configuration at the alcohol's stereocenter. The choice of synthetic route must therefore be carefully considered to ensure the desired stereochemical configuration in the final product.
Enantioselective Synthesis Approaches for Chiral Analogues
Creating chiral analogues of this compound with high enantiomeric purity requires the use of asymmetric synthesis methodologies. While methods specific to this exact molecule are not widely reported, general strategies for the enantioselective synthesis of chiral pyridines can be applied. nih.gov
One powerful approach involves the copper-catalyzed asymmetric alkylation of alkenyl pyridines using Grignard reagents in the presence of a chiral diphosphine ligand. nih.gov A hypothetical route could involve a this compound scaffold bearing an alkenyl group at another position on the ring. The enantioselective addition of an alkyl group to the double bond would introduce a new stereocenter.
Another strategy involves the asymmetric functionalization of dihydropyridines. A rhodium-catalyzed asymmetric reductive Heck reaction, for instance, can couple aryl boronic acids with a dihydropyridine derivative to generate 3-substituted tetrahydropyridines with excellent enantioselectivity. nih.gov While this leads to a saturated ring, subsequent controlled oxidation could potentially re-aromatize the ring to furnish a chiral, substituted pyridine. These methods provide a platform for accessing a wide array of enantioenriched pyridine-containing building blocks that could be precursors to chiral analogues of this compound.
| Method | General Transformation | Chiral Source | Potential Application |
|---|---|---|---|
| Cu-Catalyzed Asymmetric Alkylation | Alkenyl pyridine + Grignard Reagent → Chiral Alkyl-substituted Pyridine | Chiral diphosphine ligand | Introduction of a chiral side-chain on the pyridine ring. nih.gov |
| Rh-Catalyzed Asymmetric Carbometalation | Dihydropyridine + Boronic Acid → Chiral Tetrahydropyridine | Chiral ligand | Synthesis of chiral precursors to 3-substituted pyridines. nih.gov |
| Asymmetric Cyclopropanation | Vinylpyrimidine + Ylide → Chiral Cyclopropane-fused Pyrimidine | Chiral catalyst | By analogy, could be applied to vinylpyridines. rsc.org |
Diastereoselective Transformations
Diastereoselective reactions are crucial when a molecule already containing one or more stereocenters is further functionalized to create a new one. For an analogue of this compound that is already chiral—for instance, where the cyclopentyl ring is substituted (e.g., 3-((1R,2R)-2-methylcyclopentyloxy)pyridine)—any subsequent reaction that forms a new stereocenter on the pyridine ring or a side chain can proceed with diastereoselectivity.
The existing chiral cyclopentyloxy group can act as a chiral auxiliary, directing the approach of reagents from the less sterically hindered face of the molecule. For example, the addition of a nucleophile to a carbonyl group on a side chain attached to the pyridine ring could favor the formation of one diastereomeric alcohol over the other. Similarly, in a [3+2] cycloaddition reaction involving an alkene-substituted chiral this compound derivative, the chiral moiety could influence the facial selectivity of the cycloaddition, leading to a diastereomeric excess in the product. mdpi.com The degree of diastereoselectivity would depend on the proximity of the existing stereocenter to the reaction site and the specific nature of the transformation.
Q & A
Q. What protocols ensure safe handling of this compound in laboratory settings?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods for synthesis/purification.
- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste.
- Documentation : Maintain SDS (Safety Data Sheet) per GHS guidelines, emphasizing H302 (harmful if swallowed) and H319 (eye irritation) .
Q. How are toxicity studies designed to meet ethical standards for preclinical research?
- Methodological Answer : Follow OECD Guidelines 423 (acute oral toxicity) and 453 (combined chronic toxicity/carcinogenicity). Obtain IACUC approval for in vivo studies, ensuring humane endpoints (e.g., ≤20% body weight loss). Use alternative methods (e.g., zebrafish embryos) for preliminary screening to reduce mammal use .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
